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Compound of Interest

Compound Name: Acetylmalononitrile

Cat. No.: B072418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the keto and enol isomers of

acetylmalononitrile. Acetylmalononitrile, a versatile building block in organic synthesis,

exists in equilibrium between its keto form (acetylmalononitrile) and its enol form (2-cyano-3-

hydroxy-2-butenenitrile). Understanding the distinct spectroscopic signatures of these

tautomers is crucial for reaction monitoring, structural elucidation, and the development of

novel chemical entities. This comparison is supported by experimental data for the predominant

keto tautomer and predicted data for the enol form, based on analogous compounds.

Data Presentation
The following tables summarize the key spectroscopic data for the keto and enol tautomers of

acetylmalononitrile.

Table 1: Infrared (IR) Spectroscopy Data
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Tautomer Functional Group
Characteristic
Absorption Bands
(cm⁻¹)

Notes

Keto C=O (ketone) ~1720 (strong, sharp)

Typical for α-

dicarbonyl

compounds.

C≡N (nitrile)
~2250 (medium,

sharp)

C-H (sp³) ~2900-3000

Enol O-H (hydroxyl) ~3200-3600 (broad)
Broadness due to

hydrogen bonding.

C=C (alkene) ~1640 (medium)
Conjugated with the

nitrile group.

C≡N (nitrile) ~2220 (strong, sharp)

Shifted to lower

frequency due to

conjugation.

=C-H (vinyl) ~3050-3150

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Tautomer Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Notes

Keto CH₃ (acetyl) ~2.4 Singlet

CH (methine) ~4.5 Singlet

Enol CH₃ (methyl) ~2.1 Singlet

OH (hydroxyl) 5-15 (variable) Broad Singlet

Chemical shift is

concentration

and solvent

dependent.

=CH (vinyl) ~6.0 Singlet

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Tautomer Carbon
Predicted Chemical
Shift (δ, ppm)

Notes

Keto C=O (ketone) ~195

C≡N (nitrile) ~112

CH (methine) ~40

CH₃ (acetyl) ~28

Enol C-OH (enol) ~160

C-CN (enol) ~95

C≡N (nitrile) ~115

CH₃ (methyl) ~20

Table 4: Mass Spectrometry (MS) Data
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Tautomer Ionization Method
Key Fragments
(m/z)

Notes

Keto/Enol
Electron Ionization

(EI)
108 (M⁺)

The molecular ion

peak is expected for

both tautomers.

93 ([M-CH₃]⁺)
Loss of a methyl

radical.

66 ([M-CH₂CO]⁺)
Loss of ketene from

the keto form.

43 ([CH₃CO]⁺)

Acetyl cation,

characteristic of the

keto form.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples (predominantly keto form), prepare a KBr pellet by mixing a small

amount of the sample with dry potassium bromide and pressing it into a thin, transparent

disk.

Alternatively, for both solution and solid-state analysis, Attenuated Total Reflectance (ATR)

can be used by placing the sample directly on the ATR crystal.

To observe the enol form, dissolve the sample in a non-polar, aprotic solvent like carbon

tetrachloride or chloroform in a suitable IR cell. The equilibrium may shift towards the enol

form in such solvents.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Typically, scan the range from 4000 to 400 cm⁻¹.

Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the

sample spectrum.

Data Analysis:

Identify the characteristic absorption bands for the C=O, C≡N, O-H, and C=C functional

groups to distinguish between the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

The choice of solvent can influence the keto-enol equilibrium. Non-polar solvents tend to

favor the enol form, while polar, protic solvents favor the keto form.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, standard acquisition parameters are typically sufficient.

For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for each carbon.

Data Analysis:

In the ¹H NMR spectrum, identify the characteristic signals for the acetyl protons and the

methine proton of the keto form, and the methyl, hydroxyl, and vinyl protons of the enol

form.

In the ¹³C NMR spectrum, identify the carbonyl carbon of the keto form and the two sp²

carbons of the enol form.
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The ratio of the keto to enol tautomers can be determined by integrating the respective

characteristic peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce the sample into the mass spectrometer via a suitable method, such as direct

infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Use Electron Ionization (EI) to generate fragment ions that can provide structural

information.

Data Acquisition:

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200

amu).

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to identify characteristic fragments that can help

distinguish between the keto and enol forms, although rapid interconversion in the gas

phase may make this challenging. The presence of a strong acetyl cation peak (m/z 43)

would be indicative of the keto tautomer.

Visualization
Caption: Workflow for the spectroscopic analysis and differentiation of acetylmalononitrile
isomers.

To cite this document: BenchChem. [A Spectroscopic Comparison of Acetylmalononitrile
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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